molecular formula C7H15ClN2 B11919038 Octahydropyrrolo[1,2-a]pyrazine hydrochloride CAS No. 118926-48-0

Octahydropyrrolo[1,2-a]pyrazine hydrochloride

Cat. No.: B11919038
CAS No.: 118926-48-0
M. Wt: 162.66 g/mol
InChI Key: UMFVXZFBUOWRIS-UHFFFAOYSA-N
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Description

Octahydropyrrolo[1,2-a]pyrazine hydrochloride is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole and a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydropyrrolo[1,2-a]pyrazine hydrochloride typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction forms 2-(acylethynyl)pyrroles. The subsequent addition of propargylamine to these acetylenes yields N-propargylenaminones. Finally, intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), produces the desired octahydropyrrolo[1,2-a]pyrazine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

Octahydropyrrolo[1,2-a]pyrazine hydrochloride can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Octahydropyrrolo[1,2-a]pyrazine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of octahydropyrrolo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For instance, it has been shown to exhibit kinase inhibitory activity, which can be useful in treating diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine: This compound shares a similar core structure but lacks the octahydro modification.

    Hexahydropyrrolo[1,2-a]pyrazine: This compound is partially hydrogenated compared to octahydropyrrolo[1,2-a]pyrazine.

    Tetrahydropyrrolo[1,2-a]pyrazine: This compound has even fewer hydrogen atoms added to the core structure.

Uniqueness

Octahydropyrrolo[1,2-a]pyrazine hydrochloride is unique due to its fully hydrogenated structure, which imparts specific chemical and biological properties. This makes it particularly valuable in applications requiring stability and specific reactivity .

Properties

CAS No.

118926-48-0

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;hydrochloride

InChI

InChI=1S/C7H14N2.ClH/c1-2-7-6-8-3-5-9(7)4-1;/h7-8H,1-6H2;1H

InChI Key

UMFVXZFBUOWRIS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCCN2C1.Cl

Origin of Product

United States

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